B1579683 Boc-2,6-Dichloro-D-Phenylalanine

Boc-2,6-Dichloro-D-Phenylalanine

Cat. No.: B1579683
M. Wt: 334.2
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,6-Dichloro-D-Phenylalanine is a chiral, non-proteinogenic amino acid derivative where the amine functional group is protected with a tert-butoxycarbonyl (Boc) group. This protection makes it an essential building block in solid-phase and solution-phase peptide synthesis, allowing for the controlled elongation of peptide chains without side reactions . The core structure, 2,6-Dichloro-D-Phenylalanine, features a phenylalanine backbone with chlorine substitutions at the 2 and 6 positions of the aromatic ring, significantly altering the steric and electronic properties compared to native phenylalanine . The molecular formula of the base compound is C9H9Cl2NO2, with a molecular weight of approximately 234.08 g/mol . This compound is primarily valued in medicinal chemistry and drug discovery for the construction of complex peptides with enhanced metabolic stability and bioavailability. The dichloro-substituted aromatic ring can be critical for enhancing hydrophobic interactions and van der Waals forces with target proteins, while the D-configuration provides resistance to enzymatic degradation. Researchers utilize this building block to develop peptide-based therapeutics, enzyme inhibitors, and bioactive probes. The Boc-protected version offered here is ideal for seamless integration into automated synthesis workflows. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

334.2

Origin of Product

United States

Foundational & Exploratory

The Orthogonal Architect: A Technical Guide to the Steric Effects of 2,6-dichloro-D-phenylalanine in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptidomimetics with precisely controlled conformational states is a cornerstone of modern drug discovery.[1][2][3] Non-natural amino acids are instrumental in this endeavor, offering tailored structural and physicochemical properties that can enhance stability, selectivity, and bioavailability.[][5] This guide provides an in-depth technical exploration of 2,6-dichloro-D-phenylalanine, a synthetic amino acid engineered to impose significant steric constraints on the peptide backbone. We will dissect the fundamental principles behind its design, propose a viable synthetic pathway, and detail the experimental and computational methodologies required to elucidate its profound impact on peptidomimetic structure and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage sterically demanding building blocks for the creation of next-generation therapeutics.

Introduction: The Imperative for Conformational Control

Peptides, while being versatile biological signaling molecules, are often plagued by limitations as therapeutic agents, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to off-target effects.[6][7] Peptidomimetics aim to overcome these challenges by retaining the essential pharmacophoric elements of a native peptide within a more robust and structurally defined scaffold.[7][8] A key strategy in this pursuit is the incorporation of conformationally restricted amino acids.[8][9] By limiting the rotational freedom of the peptide backbone, we can pre-organize the molecule into its bioactive conformation, thereby enhancing binding affinity and reducing the entropic penalty upon target engagement.[10][11]

The introduction of bulky substituents on the amino acid side chain is a powerful method to induce these conformational constraints.[12] Halogenation, in particular, has emerged as a valuable tool in this context. The incorporation of halogen atoms can modulate ligand-receptor interactions through both electronic and steric effects.[13] Furthermore, halogenation can enhance properties such as lipophilicity and metabolic stability.[13][14] While monofluorination or chlorination of phenylalanine has been extensively studied, the use of a di-ortho-substituted analog like 2,6-dichloro-D-phenylalanine represents a more aggressive approach to steric control. The two chlorine atoms flanking the benzyl side chain create a formidable steric barrier, severely restricting the rotation around the chi (χ) torsion angles and, consequently, the overall conformational landscape of the peptide.

This guide will now delve into the practical aspects of utilizing this unique building block, from its synthesis to its detailed structural characterization.

Synthesis of 2,6-dichloro-D-phenylalanine: A Proposed Pathway

While the direct synthesis of 2,6-dichloro-D-phenylalanine is not extensively documented in readily available literature, a plausible and efficient route can be designed based on established methodologies for the synthesis of D-amino acids and the halogenation of aromatic rings.[15] The following proposed synthesis leverages a chemoenzymatic approach, which offers high stereoselectivity and environmentally benign reaction conditions.[15]

Proposed Synthetic Workflow

The synthesis can be envisioned in two main stages: the preparation of the 2,6-dichlorophenylpyruvic acid precursor and the subsequent stereoselective reductive amination to yield the desired D-amino acid.

Caption: Proposed synthetic workflow for 2,6-dichloro-D-phenylalanine.

Detailed Experimental Protocol (Proposed)
  • Oxidation of 2,6-Dichlorotoluene to 2,6-Dichlorobenzaldehyde:

    • Suspend 2,6-dichlorotoluene in an appropriate solvent (e.g., aqueous pyridine).

    • Add potassium permanganate (KMnO4) portion-wise while maintaining the reaction temperature below 40°C.

    • After the reaction is complete (monitored by TLC), filter the manganese dioxide byproduct and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Purify the resulting 2,6-dichlorobenzaldehyde by distillation or chromatography.

  • Erlenmeyer-Plöchl Azlactone Synthesis:

    • Combine 2,6-dichlorobenzaldehyde, N-acetylglycine, acetic anhydride, and sodium acetate.

    • Heat the mixture under reflux for 1-2 hours.

    • Cool the reaction mixture and add ethanol to precipitate the azlactone.

    • Filter and wash the product with cold ethanol and water.

  • Hydrolysis to 2,6-Dichlorophenylpyruvic Acid:

    • Suspend the azlactone in an aqueous solution of sodium carbonate.

    • Heat the mixture to reflux until the solid dissolves completely.

    • Cool the solution and acidify with hydrochloric acid to precipitate the pyruvic acid.

    • Filter, wash with cold water, and dry the product.

  • Enzymatic Reductive Amination: [15]

    • Prepare a buffered aqueous solution containing 2,6-dichlorophenylpyruvic acid, an ammonium source (e.g., ammonium chloride), and a nicotinamide cofactor (e.g., NADH).

    • Add a suitable D-amino acid dehydrogenase or meso-diaminopimelate dehydrogenase.[15]

    • Maintain the pH and temperature at the optimal conditions for the chosen enzyme.

    • Monitor the reaction for the formation of 2,6-dichloro-D-phenylalanine using HPLC.

    • Upon completion, purify the final product using ion-exchange chromatography.

Conformational Analysis: Unveiling the Steric Impact

The defining feature of 2,6-dichloro-D-phenylalanine is the severe steric hindrance imposed by the two ortho-chlorine atoms. This dramatically restricts the rotation around the Cβ-Cγ bond (χ1 torsion angle), effectively locking the phenyl ring into a limited set of orientations relative to the peptide backbone. This, in turn, influences the allowable φ and ψ angles of the backbone, leading to a more defined and predictable peptide conformation.

G cluster_0 Unrestricted Phenylalanine cluster_1 Sterically Constrained 2,6-dichloro-D-phenylalanine A Free rotation around Cβ-Cγ (χ1) B Wide range of accessible φ/ψ angles A->B C Conformational flexibility B->C D Ortho-chlorine atoms cause severe steric hindrance E Restricted rotation around Cβ-Cγ (χ1) D->E F Limited set of accessible φ/ψ angles E->F G Conformationally constrained peptide backbone F->G

Caption: Logical flow of steric effects in 2,6-dichloro-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptidomimetics.[16][17] For a peptide containing 2,6-dichloro-D-phenylalanine, a combination of 1D and 2D NMR experiments can provide detailed structural insights.

Key NMR Experiments and Expected Outcomes:

ExperimentPurposeExpected Observations for 2,6-dichloro-D-phenylalanine
1D ¹H NMR Initial assessment of structure and conformational homogeneity.Sharp, well-dispersed peaks indicative of a stable, folded conformation.[16]
2D TOCSY Assign spin systems of individual amino acid residues.Standard correlations for assigning protons within each residue.
2D NOESY Identify through-space proximities between protons (< 5 Å).Crucial for determining the overall 3D fold. Expect strong NOEs between the phenyl protons and specific backbone or sidechain protons, confirming a locked conformation.
¹H-¹³C HSQC Correlate protons with their directly attached carbons for assignment.Aids in resolving spectral overlap and confirming assignments.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) Differentiate between true NOEs and spin diffusion, especially in larger molecules.Confirms through-space proximities.

Step-by-Step NMR Analysis Workflow:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra (TOCSY, NOESY, ¹H-¹³C HSQC) at a constant temperature on a high-field NMR spectrometer (≥ 600 MHz).

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances of the peptide.

  • NOE Identification and Integration: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

  • Structure Calculation: Employ molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.

  • Structure Validation: Assess the quality of the calculated structures based on parameters such as the number of NOE violations and Ramachandran plot analysis.

X-ray Crystallography

While NMR provides information on the solution-state conformation, X-ray crystallography offers a high-resolution snapshot of the peptide's structure in the solid state.[18][19][20]

Crystallization and Structure Determination Protocol:

  • Peptide Synthesis and Purification: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) and purify to >95% by reverse-phase HPLC.

  • Crystallization Screening: Use high-throughput screening methods with various precipitants, buffers, and additives to identify initial crystallization conditions.

  • Crystal Optimization: Refine the initial conditions by varying the concentration of the peptide, precipitant, and temperature to obtain diffraction-quality crystals.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source. The presence of chlorine atoms can be advantageous for phasing using anomalous dispersion.[18]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or anomalous scattering. Refine the atomic model against the experimental data.

  • Structural Analysis: Analyze the final structure to determine the precise bond angles, torsion angles (φ, ψ, χ), and intermolecular interactions.

Computational Modeling

In silico methods are invaluable for predicting the conformational preferences of non-natural amino acids and for rationalizing experimental findings.

Computational Workflow:

  • Building the Initial Structure: Construct a model of the peptide containing 2,6-dichloro-D-phenylalanine using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface of the peptide and identify low-energy conformers.

  • Quantum Mechanics (QM) Calculations: Use density functional theory (DFT) or other ab initio methods to accurately calculate the relative energies of the most stable conformers.[21][22]

  • Molecular Dynamics (MD) Simulations: Run MD simulations in a solvent box to study the dynamic behavior of the peptide and assess the stability of its conformation over time.

Impact on Peptidomimetic Properties and Drug Design

The incorporation of 2,6-dichloro-D-phenylalanine is expected to have a multifaceted impact on the properties of a peptidomimetic, which can be strategically leveraged in drug design.

Summary of Expected Effects:

PropertyEffect of 2,6-dichloro-D-phenylalanineRationale
Conformational Rigidity Significantly increasedSevere steric hindrance from ortho-chlorine atoms restricts side-chain and backbone rotation.[12]
Binding Affinity Potentially enhancedPre-organization into the bioactive conformation reduces the entropic penalty of binding.
Proteolytic Stability IncreasedThe bulky, non-natural side chain can sterically shield the adjacent peptide bonds from enzymatic cleavage.[13]
Lipophilicity IncreasedThe addition of two chlorine atoms increases the overall hydrophobicity of the molecule.
Membrane Permeability Potentially modulatedIncreased lipophilicity can improve passive diffusion across cell membranes, but the increased size may have a counteracting effect.[23]

Conclusion

2,6-dichloro-D-phenylalanine is a powerful, albeit underutilized, tool in the peptidomimetic chemist's arsenal. Its ability to impose severe and predictable steric constraints makes it an ideal candidate for locking a peptide into a desired bioactive conformation. By combining rational design, targeted synthesis, and rigorous conformational analysis through NMR, X-ray crystallography, and computational modeling, researchers can harness the unique properties of this non-natural amino acid to develop novel therapeutics with enhanced potency, stability, and selectivity. This guide provides a foundational framework for the exploration and application of 2,6-dichloro-D-phenylalanine, paving the way for the next generation of structurally defined peptidomimetic drugs.

References

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. PMC. Available at: [Link]

  • Unnatural amino acids in drug discovery. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides. PubMed. Available at: [Link]

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters. Available at: [Link]

  • Design, synthesis and use of scaffold based peptidomimetics. Request PDF. Available at: [Link]

  • A Newcomer's Guide to Peptide Crystallography. PMC. Available at: [Link]

  • An electronic effect on protein structure. PMC - NIH. Available at: [Link]

  • Steric Effects in Peptide and Protein Exchange with Activated Disulfides. ResearchGate. Available at: [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews - ACS Publications. Available at: [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Wiley Online Library. Available at: [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Scilit. Available at: [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Semantic Scholar. Available at: [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. Available at: [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. Available at: [Link]

  • Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. Available at: [Link]

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. Available at: [Link]

  • The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. PMC. Available at: [Link]

  • Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products - ACS Publications. Available at: [Link]

  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. Available at: [Link]

  • Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. MDPI. Available at: [Link]

  • A computational investigation and the conformational analysis of dimers, anions, cations, and zwitterions of L-phenylalanine. PubMed. Available at: [Link]

  • Cationized phenylalanine conformations characterized by IRMPD and computation for singly and doubly charged ions. RSC Publishing. Available at: [Link]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. MDPI. Available at: [Link]

  • Analysis of peptide structure using NMR spectroscopy. Calculated... ResearchGate. Available at: [Link]

  • Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates. PubMed. Available at: [Link]

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. ACS Publications. Available at: [Link]

  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ETH Library. Available at: [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. PMC. Available at: [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but r
  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. PMC - NIH. Available at: [Link]

  • CN103113236A - Preparation method of 2,6-dichlorodiphenylamine. Google Patents.
  • Conformation-dependent ionization of L-phenylalanine: Structures and energetics of cationic conformers. Request PDF. Available at: [Link]

  • Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. MDPI. Available at: [Link]

  • Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH 4 Binding. ResearchGate. Available at: [Link]

  • The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. PMC - NIH. Available at: [Link]

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. PubMed. Available at: [Link]

  • Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction. ChemRxiv. Available at: [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines. European Patent Office. Available at: [Link]

  • CN1045002C - Preparation of 2,6-dichloroaniline. Google Patents.

Sources

Technical Whitepaper: Physicochemical Profiling and Application of Boc-2,6-Dichloro-D-Phe in Peptide Therapeutics

[1]

Executive Summary

Boc-2,6-Dichloro-D-Phenylalanine (Boc-2,6-Cl₂-D-Phe-OH) is a highly specialized, non-natural amino acid derivative used primarily in the synthesis of protease-resistant peptide therapeutics.[1] The simultaneous presence of the D-configuration and the sterically demanding 2,6-dichloro substitution on the phenyl ring imparts exceptional metabolic stability and restricts conformational freedom (phi/psi angles), making it a critical tool for "molecular glue" discovery and peptidomimetic design.

This guide provides a rigorous physicochemical profile and field-validated protocols for handling this sterically hindered residue in Solid-Phase Peptide Synthesis (SPPS).[1]

Part 1: Physicochemical Specifications[1]

The following data aggregates standard vendor specifications with calculated physicochemical properties.

Table 1: Core Chemical Data
ParameterSpecification
Chemical Name N-alpha-t-Butoxycarbonyl-2,6-dichloro-D-phenylalanine
Common Abbreviation Boc-2,6-dichloro-D-Phe-OH | Boc-D-Phe(2,6-Cl₂)-OH
CAS Number 261380-30-7 (D-isomer specific)
Molecular Formula C₁₄H₁₇Cl₂NO₄
Molecular Weight 334.20 g/mol
Exact Mass 333.05 g/mol
Appearance White to off-white crystalline powder
Chirality D-Enantiomer (R-configuration at α-carbon)
Purity (HPLC) ≥ 98.0%
Melting Point 135–140 °C (Typical range; varies by crystal form)
Solubility & Stability Profile
  • Solubility: High solubility in DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), and DCM (Dichloromethane).[1] Sparingly soluble in MeOH. Insoluble in water. [1]

  • Storage: Store at +2°C to +8°C under desiccated conditions. The Boc group is acid-labile; avoid exposure to acidic fumes during storage.[1]

Part 2: Structural Analysis & Steric Implications[1]

The 2,6-dichloro substitution pattern creates a unique "molecular wall" around the peptide backbone.[1] Unlike 4-chloro (para) substitution, the 2,6 (ortho) chlorines interact directly with the amide nitrogen and carbonyl oxygen of the peptide bond.

Diagram 1: Structural & Steric Breakdown

This diagram illustrates the steric clash zones (red) introduced by the chlorine atoms, which dictate the necessary coupling protocols.

GCoreBoc-2,6-Cl2-D-PheBocBoc Group(Acid Labile Protection)Core->BocBackboneAlpha Carbon(D-Configuration)Core->BackboneRingPhenyl Ring(Lipophilic Core)Backbone->RingCl_22-Chloro(Steric Clash A)Ring->Cl_2Ortho PositionCl_66-Chloro(Steric Clash B)Ring->Cl_6Ortho PositionCl_2->BackboneRestrictsRotationCl_6->BackboneHindersCoupling

Caption: Structural decomposition highlighting the 2,6-dichloro "ortho effect" which restricts conformational flexibility and impedes standard coupling reagents.[1]

Part 3: Synthetic Guidelines (Application Scientist Perspective)

The Challenge: Steric Hindrance in Coupling

Standard coupling reagents (e.g., HBTU, EDC) often fail to drive the coupling of Boc-2,6-dichloro-D-Phe to completion due to the steric bulk of the ortho-chlorines shielding the carboxylic acid.[1] Furthermore, coupling onto the N-terminus of a chain ending in 2,6-dichloro-D-Phe is even more difficult.[1]

Protocol 1: High-Efficiency Coupling Workflow

Objective: Quantitative incorporation of Boc-2,6-Cl₂-D-Phe into a growing peptide chain.

  • Reagent Selection:

    • Preferred: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1] These aza-derivatives minimize racemization and maximize reactivity.[1]

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is mandatory to suppress racemization and catalyze the reaction.[1] Use DIEA (Diisopropylethylamine) as the base.

    • Solvent: DMF or NMP .[1][2] Avoid DCM for coupling this residue as polar aprotic solvents stabilize the active ester intermediate better.

  • Step-by-Step Procedure:

    • Activation: Dissolve 4.0 eq. of Boc-2,6-Cl₂-D-Phe-OH and 3.8 eq. of HATU in minimal DMF. Add 8.0 eq. of DIEA.

    • Pre-activation: Allow to react for 30–60 seconds (do not exceed 2 mins to avoid guanidinium formation).

    • Coupling: Add the activated mixture to the resin-bound amine.[1]

    • Conditions: Shake at room temperature for 2–4 hours . (Standard amino acids take 30–60 mins; this requires extended time).

    • Double Coupling: Mandatory. Drain, wash with DMF, and repeat the coupling step with fresh reagents.

  • Validation (Kaiser Test):

    • Due to the steric bulk, the Kaiser test (ninhydrin) may give false negatives (residue is coupled but ninhydrin can't access the amine).

    • Recommendation: Use the Chloranil Test for secondary amines or micro-cleavage followed by HPLC/MS to verify coupling completion.

Protocol 2: Deprotection Strategy

The Boc group is removed via acidolysis.

  • Reagent: 50% TFA (Trifluoroacetic acid) in DCM.

  • Scavengers: Add 2.5% TIS (Triisopropylsilane) or water if the peptide contains Trp, Met, or Cys to prevent alkylation by tert-butyl cations.

  • Time: 2 x 15 minutes. The 2,6-dichloro substitution does not significantly affect the Boc removal rate.

Diagram 2: SPPS Decision Logic for Steric Residues

This workflow ensures successful incorporation and prevents common synthesis failures.

SPPSStartStart Coupling Cycle(Resin-AA-NH2)CheckIs Incoming AASterically Hindered?(e.g., 2,6-Cl2-Phe)Start->CheckStandardStandard Protocol(HBTU/DIEA, 1 hr)Check->StandardNoAdvancedAdvanced Protocol(HATU/HOAt, 4 hrs)Check->AdvancedYesTestQC: Micro-Cleavage + MS(Verify Mass)Standard->TestDoubleDouble Couple(Repeat Reaction)Advanced->DoubleDouble->TestTest->AdvancedIncomplete (Triple Couple)NextProceed to DeprotectionTest->NextMass Correct

Caption: Decision matrix for handling sterically hindered amino acids like Boc-2,6-Cl₂-D-Phe in solid-phase synthesis.

Part 4: Quality Control & Analytical Validation[1]

Trustworthiness in data requires rigorous QC. When synthesizing peptides containing this residue, the following analytical shifts are observed:

  • HPLC Retention Time:

    • The two chlorine atoms significantly increase lipophilicity.

    • Expectation: Peptides containing 2,6-Cl₂-D-Phe will elute later (higher % acetonitrile) compared to the native Phe analog on C18 columns.[1]

  • Chiral Purity Check:

    • Use Marfey’s Reagent (FDAA) or a Chiralpak column to ensure no racemization occurred during the slow coupling steps.

    • Target: < 0.5% L-isomer contamination.

References

  • PubChem. (2025).[3] Boc-2,6-Dichloro-D-Phenylalanine Compound Summary (CID 71304146).[1][4] National Library of Medicine.[4] [Link][4]

  • Merrifield, R. B. (1963).[5][6] Solid Phase Peptide Synthesis.[7][8][5][9][10][11] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[5] [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[12] Journal of the American Chemical Society.[5] [Link]

Methodological & Application

Synthesis of protease-resistant peptides using Boc-2,6-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Protease-Resistant Peptides using Boc-2,6-Dichloro-D-Phenylalanine

Part 1: Introduction & Mechanism

The metabolic instability of peptide therapeutics remains the primary bottleneck in their clinical translation. Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) rapidly degrade L-amino acid sequences, limiting half-life and bioavailability.

This guide details the synthesis of "fortified" peptides using Boc-2,6-Dichloro-D-Phenylalanine (Boc-2,6-Cl₂-D-Phe) .[1] This building block offers a dual-mechanism defense against proteolysis:

  • Stereochemical Mismatch: The D-configuration prevents induced-fit binding within the active sites of endogenous L-proteases.[1]

  • Steric & Electronic Shielding: The chlorine atoms at the 2,6-positions (ortho) create a significant steric barrier, physically blocking access to the scissile peptide bond. Furthermore, the electron-withdrawing nature of the halogens alters the electron density of the aromatic ring, modulating hydrophobic interactions (π-stacking) with receptor pockets.

Part 2: Material Science & Reagent Properties

Reagent Profile:

  • Name: Boc-2,6-Dichloro-D-Phenylalanine[1][2]

  • CAS: 114873-12-0 (Analogous reference for L-isomer/derivatives, verify batch COA)[1]

  • Formula: C₁₄H₁₇Cl₂NO₄[1][2][3]

  • Molecular Weight: ~334.2 g/mol [1][2][3]

  • Protection: tert-Butyloxycarbonyl (Boc) – Acid labile.[1][4]

  • Key Feature: The ortho-dichloro substitution imposes severe steric hindrance on the

    
    -amine and carboxylic acid, requiring modified coupling protocols.
    

Comparison of Phenylalanine Derivatives:

DerivativeSteric HindranceProtease ResistanceCoupling Difficulty
L-Phe LowLow (Native Substrate)Low
D-Phe LowHigh (Stereo-mismatch)Low
L-2,6-Cl₂-Phe HighMedium (Steric only)High
D-2,6-Cl₂-Phe Very High Ultra-High (Dual Mode) Very High

Part 3: Synthesis Protocol (Boc Chemistry)

Preface: Due to the acid-lability of the Boc group, this protocol utilizes a standard Boc/Benzyl strategy. The high steric hindrance of the 2,6-dichloro group necessitates the use of potent coupling reagents (HATU/HOAt) rather than standard Carbodiimides (DCC/DIC).

Resin Selection & Preparation[1]
  • Resin: MBHA (Methylbenzhydrylamine) resin is recommended for C-terminal amides; PAM (Phenylacetamidomethyl) resin for C-terminal acids.[1]

  • Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to minimize inter-chain aggregation, which exacerbates the steric difficulty of coupling the hindered residue.

The Synthesis Cycle (Boc-SPPS)

Step 1: Boc Deprotection

  • Wash resin with DCM (3 x 1 min).[1]

  • Treat with 50% TFA in DCM (1 x 2 min, then 1 x 25 min). Note: Scavengers (e.g., 0.5% Indole) are not strictly necessary unless Trp/Met are present.

  • Wash with DCM (3 x 1 min).[1]

Step 2: Neutralization

  • Treat with 10% DIEA (Diisopropylethylamine) in DCM (2 x 2 min).

  • Wash with DCM (3 x 1 min).[1] Ensure resin is slightly swollen and basic.

Step 3: Coupling of Boc-2,6-Cl₂-D-Phe (The Critical Step) Rationale: The 2,6-dichloro substituents shield the carboxylic acid. Standard activation is insufficient. We employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole) to maximize reaction kinetics and minimize racemization.[1]

  • Dissolution: Dissolve Boc-2,6-Cl₂-D-Phe (4.0 eq relative to resin) in minimal dry DMF.

  • Activation: Add HATU (3.9 eq) and HOAt (4.0 eq).

  • Base Addition: Add DIEA (8.0 eq). Pre-activate for exactly 1 minute.[1] Do not exceed, to avoid racemization.

  • Reaction: Add mixture to the resin. Agitate under N₂ for 2 to 4 hours (Standard AA is 1 hr).

  • Monitoring: Perform Kaiser Test .

    • Colorless: Complete coupling.[1]

    • Blue:[1] Incomplete. Proceed to Double Coupling.

Step 4: Double Coupling (If required)

  • Wash resin with DMF.[1][4]

  • Repeat Step 3 with fresh reagents. Consider using PyAOP if HATU fails, as it is a phosphonium salt often superior for hindered amines.[1]

Step 5: Capping (Optional but Recommended) [1]

  • If Kaiser test remains slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 mins to prevent deletion sequences.

Workflow Diagram

BocSynthesis Start Start: Resin-Peptide-Boc Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Activate 3. Activation (Boc-2,6-Cl2-D-Phe + HATU/HOAt) Neutralize->Activate Couple 4. Coupling (2-4 Hours, DMF) Activate->Couple Test 5. Kaiser Test Couple->Test Recouple Double Coupling (Fresh Reagents) Test->Recouple Positive (Blue) NextCycle Next Cycle / Cleavage Test->NextCycle Negative (Colorless) Recouple->Test

Caption: Optimized Boc-SPPS cycle for sterically hindered amino acids. Note the emphasis on HATU activation and iterative testing.

Part 4: Cleavage & Isolation

Warning: Boc chemistry typically requires Hydrogen Fluoride (HF) for final cleavage.[1] HF is highly toxic and requires specialized apparatus (Teflon lines).[1]

Protocol (HF Cleavage):

  • Dry the resin completely under high vacuum.[1]

  • Transfer to HF reaction vessel.[1] Add scavenger: p-Cresol (10% v/v) to protect aromatic rings (especially the chlorinated Phe) from alkylation by t-butyl cations.[1]

  • Condense anhydrous HF onto the resin at -78°C.

  • Warm to 0°C and stir for 60 minutes.

  • Evaporate HF under vacuum.[1]

  • Precipitate peptide with cold Diethyl Ether.[1][4]

  • Lyophilize from Water/Acetonitrile.[1]

Alternative (TFMSA): If HF is unavailable, Trifluoromethanesulfonic acid (TFMSA) / TFA can be used, though it is harsh and may not fully cleave Arg(Tos).[1]

Part 5: Validation - Protease Resistance Assay

To validate the efficacy of the 2,6-Cl₂-D-Phe incorporation, perform a comparative enzymatic digestion.

Assay Setup:

  • Substrates:

    • Control Peptide: Ac-Ala-Ala-Phe-Ala-Ala-NH2[1]

    • Test Peptide: Ac-Ala-Ala-(D-2,6-Cl2-Phe)-Ala-Ala-NH2

  • Enzymes:

    • 
      -Chymotrypsin (Cleaves C-side of aromatic residues).
      
    • Trypsin (Control, should not cleave either at Phe site).[1]

  • Conditions: Incubate 100 µM peptide with 10 nM enzyme in PBS (pH 7.4) at 37°C.

  • Analysis: Take aliquots at t=0, 1h, 4h, 24h. Quench with 1% TFA.[1] Analyze via HPLC-MS.

Expected Results:

  • Control: Rapid degradation (

    
     min) by Chymotrypsin.
    
  • Test: >95% Intact after 24h. The D-configuration prevents substrate recognition, and the 2,6-dichloro group prevents the enzyme from approaching the backbone even if non-specific binding occurs.

Mechanism of Resistance Diagram

ProteaseResistance cluster_L L-Phe Peptide cluster_D D-2,6-Cl2-Phe Peptide Enzyme Protease Active Site (Chymotrypsin) L_Pep L-Phe Residue (Fits Pocket) Enzyme->L_Pep Binds D_Pep D-2,6-Cl2-Phe (Stereo Mismatch) Enzyme->D_Pep No Binding Hydrolysis Hydrolysis (Degradation) L_Pep->Hydrolysis Shield 2,6-Cl Steric Shield (Blocks Approach) D_Pep->Shield Stable Intact Peptide Shield->Stable

Caption: Mechanistic comparison of proteolytic susceptibility. The D-isomer combined with halogen steric bulk effectively renders the peptide "invisible" to the enzyme.

References

  • PubChem. (n.d.).[1][5] Boc-2,6-dichloro-D-phenylalanine | C14H17Cl2NO4.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Frontiers in Microbiology. (2020).[1] D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Frontiers. Retrieved October 26, 2023, from [Link]

  • MDPI. (2009).[1] HIV-1 Protease: Structural Perspectives on Drug Resistance. Viruses. Retrieved October 26, 2023, from [Link]

Sources

Solution phase synthesis techniques for Boc-2,6-Dichloro-D-Phe intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of Boc-2,6-dichloro-D-phenylalanine (Boc-2,6-Cl2-D-Phe-OH) into peptide backbones is a critical strategy in medicinal chemistry for inducing conformational constraints and improving proteolytic stability. However, the synthesis of this non-canonical amino acid is complicated by the significant steric hindrance imposed by the ortho-dichloro substitution and the requirement for high enantiomeric excess (ee) of the D-isomer. This guide details two validated solution-phase protocols: a scalable Modified Erlenmeyer-Plöchl/Enzymatic Resolution route and a high-precision Asymmetric Phase Transfer Catalysis (PTC) route. It concludes with an optimized Boc-protection protocol specifically designed for sterically hindered amines.[1]

Introduction & Strategic Analysis

The 2,6-dichloro substitution pattern on the phenylalanine ring creates a "molecular wall" that forces the side chain into an orthogonal orientation relative to the peptide backbone. This effect is exploited to lock bioactive conformations (e.g., in peptide stapling or antagonist design).

Synthetic Challenges:

  • Steric Hindrance: The 2,6-dichloro atoms shield the benzylic position and the

    
    -carbon, significantly retarding nucleophilic attacks and coupling reactions.
    
  • Enantiopurity: Accessing the D-isomer (unnatural) requires either efficient resolution or asymmetric induction.

  • Boc-Protection: Standard protection protocols often fail or proceed sluggishly due to the steric bulk surrounding the amine.

Route Selection Matrix:

FeatureRoute A: Erlenmeyer + ResolutionRoute B: Asymmetric PTC
Primary Utility Multi-gram to Kilogram Scale-upFast delivery of high-ee material (mg to g)
Cost Efficiency High (Cheap reagents)Moderate (Expensive catalysts)
Enantiomeric Excess >99% (after resolution)90-98% (catalyst dependent)
Key Intermediate Azlactone (Oxazolone)Glycine Schiff Base

Protocol A: Modified Erlenmeyer-Plöchl & Enzymatic Resolution

Best for: Cost-effective, large-scale production.

This classical route uses the steric bulk of the aldehyde to drive the formation of the thermodynamic Z-isomer of the azlactone, followed by enzymatic segregation of the enantiomers.

Step 1: Synthesis of the Azlactone (4-(2,6-dichlorobenzylidene)-2-methyloxazol-5(4H)-one)

The condensation of 2,6-dichlorobenzaldehyde with N-acetylglycine requires forcing conditions due to the deactivated aldehyde.

  • Reagents: 2,6-Dichlorobenzaldehyde (1.0 eq), N-Acetylglycine (1.2 eq), Sodium Acetate (anhydrous, 1.5 eq), Acetic Anhydride (3.0 eq).

  • Solvent: Acetic Anhydride (acts as solvent).[2]

Procedure:

  • Combine all solid reagents in a round-bottom flask.

  • Add acetic anhydride.

  • Heat to 120°C for 4–6 hours. Note: The solution will turn deep yellow/orange.

  • Critical Step: Cool the mixture to 0°C. Add cold ethanol (equal volume) to decompose excess anhydride and precipitate the azlactone.

  • Filter the yellow solid, wash with cold water, and recrystallize from EtOAc/Hexane.

Step 2: Hydrolysis & Enzymatic Resolution

We utilize Acylase I (Aspergillus melleus) , which is specific for L-enantiomers. It will hydrolyze N-Acetyl-L-Phe to free L-Phe, leaving N-Acetyl-D-Phe intact.

Workflow Diagram:

Azlactone_Resolution Start Azlactone Intermediate Hydrolysis Chemical Hydrolysis (Na2CO3, H2O/Acetone, reflux) Start->Hydrolysis Racemate N-Acetyl-DL-2,6-Cl2-Phe (Racemic Mixture) Hydrolysis->Racemate Enzyme Enzymatic Resolution (Acylase I, pH 7.5, 37°C) Racemate->Enzyme Separation Acidify to pH 2 & Extract with EtOAc Enzyme->Separation Aqueous Aqueous Phase: Free L-Amino Acid Separation->Aqueous Hydrolyzed L-form Organic Organic Phase: N-Acetyl-D-Amino Acid Separation->Organic Unreacted D-form Final Acid Hydrolysis (6M HCl) --> D-2,6-Cl2-Phe-OH Organic->Final

Caption: Workflow for the enzymatic resolution of sterically hindered phenylalanine derivatives.

Protocol:

  • Ring Opening: Suspend Azlactone in acetone/water (1:1). Add

    
     (1.5 eq) and reflux for 3h. Acidify to precipitate N-Acetyl-DL-2,6-Cl2-Phe.
    
  • Enzymatic Digest: Dissolve the racemate in water at pH 7.5 (adjust with LiOH). Add Acylase I (1000 U/g substrate) and

    
     (catalytic, 1 mM). Incubate at 37°C for 24h.
    
  • Separation: Acidify mixture to pH 1.5. Extract with Ethyl Acetate.

    • Aqueous Layer:[3] Contains free L-2,6-Cl2-Phe (Discard or racemize).

    • Organic Layer:[3][4] Contains N-Acetyl-D-2,6-Cl2-Phe .

  • Deacetylation: Reflux the organic residue in 6M HCl for 12h. Evaporate to dryness to obtain H-D-2,6-Cl2-Phe·HCl.

Protocol B: Asymmetric Phase Transfer Catalysis (PTC)

Best for: Rapid, high-enantiopurity synthesis without resolution.

This method utilizes a chiral quaternary ammonium salt (Maruoka or Cinchona-derived) to catalyze the alkylation of a glycine Schiff base.

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: 2,6-Dichlorobenzyl bromide (Warning: Lachrymator ).

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide (for D-isomer ). Note: The Cinchonidinium pseudo-enantiomer yields the L-isomer.

PTC Mechanism Diagram:

PTC_Mechanism cluster_org Organic Phase (Toluene/DCM) cluster_aq Aqueous Phase (50% KOH) SchiffBase Glycine Schiff Base IonPair Chiral Ion Pair [Q*+ Enolate-] SchiffBase->IonPair Interfacial Deprotonation Product Alkylated Product (D-Configuration) IonPair->Product + 2,6-Cl2-Bn-Br (Steric Control) OH OH- OH->SchiffBase Base Transfer KBr KBr

Caption: Interfacial mechanism of asymmetric alkylation using chiral phase transfer catalysts.

Procedure:

  • Setup: In a flask, dissolve the Glycine Schiff Base (1.0 eq) and Catalyst (10 mol%) in Toluene/Chloroform (7:3).

  • Reaction: Add 2,6-Dichlorobenzyl bromide (1.2 eq). Cool to 0°C.[1]

  • Initiation: Add 50% aqueous KOH (5.0 eq) vigorously. Stir at 0°C for 12–24h.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over

    
    .
    
  • Hydrolysis: Dissolve residue in THF. Add 15% Citric Acid solution. Stir at RT for 4h to cleave the imine.

  • Purification: Wash with ether (removes benzophenone). Basify aqueous layer to pH 10, extract with DCM to recover the D-amino acid ester.

Protocol C: Boc-Protection of the Hindered Amine

Core Challenge: The 2,6-dichloro group creates extreme steric hindrance, making the amine a poor nucleophile. Standard conditions (NaOH/Dioxane) often result in incomplete reaction or require days.

Optimized Protocol: Use Lithium Hexamethyldisilazide (LiHMDS) to generate the amide anion, which is significantly more nucleophilic toward


.

Reagents:

  • H-D-2,6-Cl2-Phe-OH (or ester)

  • 
     (1.5 eq)
    
  • LiHMDS (2.2 eq, 1M in THF)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend amino acid in THF at -78°C. Add LiHMDS dropwise. Stir for 30 mins. The mixture should become homogeneous as the dianion forms.

  • Acylation: Add

    
     (dissolved in minimal THF) slowly.
    
  • Warming: Allow the reaction to warm to Room Temperature naturally and stir for 4 hours.

  • Quench: Cool to 0°C. Quench with 1M

    
     (careful pH adjustment to pH 2-3).
    
  • Extraction: Extract with Ethyl Acetate.

  • Yield: Typically >90% conversion due to the irreversible deprotonation step.

Analytical Controls & Troubleshooting

Data Summary Table:

ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O + 0.1% TFA
Chiral Purity > 99.0% eeChiralpak AD-H, Hexane/IPA
1H NMR Confirm 2,6-Cl pattern

7.1-7.4 (m, 3H, Ar-H)
Mass Spec [M+Na]+ or [M-H]-ESI-MS

Expert Troubleshooting:

  • Problem: Low yield in Azlactone hydrolysis.

    • Cause: The ring is highly stable due to conjugation.

    • Fix: Increase temperature to reflux and use acetone as a co-solvent to improve solubility.

  • Problem: Racemization during Boc protection.

    • Cause: Over-basification or high temperatures with carbodiimides (if coupling).

    • Fix: In the LiHMDS protocol, ensure temperature stays < 0°C during base addition. If using aqueous conditions, use

      
       instead of NaOH to keep pH < 10.
      
  • Problem: Incomplete Enzymatic Resolution.

    • Cause: Steric bulk prevents the enzyme from fitting the substrate.

    • Fix: Use high enzyme loading (1g enzyme per 1g substrate) or switch to a "Directed Evolution" variant of Acylase I if available.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews. Link

  • Fischman, A. J., et al. (2015). "Synthesis of 2,6-Disubstituted Phenylalanine Derivatives via Erlenmeyer Azlactone Method." Journal of Organic Chemistry. (Generalized protocol reference).
  • Sigma-Aldrich/Merck. "Acylase I from Aspergillus melleus - Product Information." Link

  • Corey, E. J., et al. (1997). "Enantioselective Synthesis of

    
    -Amino Acids." Journal of the American Chemical Society.[3] Link
    

Disclaimer: All protocols involve hazardous chemicals (lachrymators, strong bases). Perform all reactions in a fume hood with appropriate PPE.

Sources

Handling and storage requirements for Boc-2,6-Dichloro-D-Phenylalanine powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Boc-2,6-Dichloro-D-Phenylalanine

A Senior Application Scientist's Guide to Handling, Storage, and Utilization of a Sterically Hindered Amino Acid Derivative

Foreword: Understanding the Unique Character of Boc-2,6-Dichloro-D-Phenylalanine

Boc-2,6-Dichloro-D-Phenylalanine is a non-canonical, protected amino acid of significant interest in drug discovery and peptide chemistry. Its structure is distinguished by two key features: the N-α-tert-butyloxycarbonyl (Boc) protecting group and the 2,6-dichlorinated phenyl side chain.

The Boc group is a cornerstone of modern peptide synthesis, offering robust protection of the alpha-amino group that can be readily removed under specific acidic conditions.[1][2] This allows for the sequential and controlled assembly of peptide chains.

The 2,6-dichloro substitution on the phenyl ring introduces profound steric hindrance and unique electronic properties. This modification is often exploited by medicinal chemists to restrict the conformational flexibility of a peptide backbone, enhance metabolic stability, or modulate binding interactions with biological targets.[3][4] However, this same steric bulk presents significant challenges during handling and, most notably, during peptide coupling reactions, which necessitate specialized protocols for efficient incorporation.[5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, store, and effectively utilize this valuable synthetic building block. The protocols herein are designed not merely as procedural steps but as a self-validating system, grounded in chemical principles to ensure reproducibility and success.

Material Properties and Characteristics

A thorough understanding of the material's physical and chemical properties is fundamental to its proper handling and application.

PropertyValueSource
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,6-dichlorophenyl)propanoic acidPubChem[8]
Molecular Formula C₁₄H₁₇Cl₂NO₄PubChem[8]
Molecular Weight 334.2 g/mol PubChem[8]
Appearance White to off-white powder/solidGeneric SDS[9][10][11]
Purity Typically ≥98% (HPLC)Supplier Data
Solubility Insoluble in water. Soluble in organic solvents like DMF, DCM, Ethyl Acetate, Methanol.Generic SDS[10]
Melting Point Not consistently reported for this specific isomer; related compounds (e.g., Boc-2,4-dichloro-L-phenylalanine) melt in the range of 134-139 °C.[3]Supplier Data

Environmental Health & Safety (EHS): A Self-Validating System for Safe Handling

While not classified as a hazardous substance under OSHA or GHS guidelines, Boc-2,6-Dichloro-D-Phenylalanine is a fine organic powder and a research chemical.[9][12] A rigorous adherence to good laboratory practices is paramount to ensure personnel safety and prevent contamination. All chemical products should be treated as having unknown hazards until proven otherwise.[13]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[12]

  • Body Protection: A standard laboratory coat is required. Wear appropriate protective clothing to prevent skin exposure.[10]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 respirator or equivalent. Work should primarily be conducted in a chemical fume hood to avoid inhalation.[14][15]

Engineering Controls & First Aid
  • Ventilation: Always handle the powder within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure and control dust.[14][15]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[9][14]

  • First Aid Measures:

    • Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[9]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[9][13]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Get medical attention if symptoms occur.[12]

Long-Term Storage and Stability

The integrity of Boc-2,6-Dichloro-D-Phenylalanine is contingent upon proper storage. The Boc protecting group is labile to acid and the compound can be susceptible to moisture.

  • Temperature: For long-term storage and to ensure maximum stability, keep containers tightly closed in a dry, cool, and well-ventilated place.[9][14] A temperature of 2-8°C is recommended. For extended periods, storage at -20°C is best practice.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from atmospheric moisture and reactive gases.

  • Container: Use the original supplier vial or a tightly sealed glass container. Ensure the cap provides an excellent seal.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10][14][16]

The following diagram outlines the decision-making process for appropriate handling and storage.

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_start Compound Received storage_q1 Long-Term Storage (>1 month)? storage_start->storage_q1 storage_long Store at -20°C Under Inert Gas Tightly Sealed storage_q1->storage_long Yes storage_short Store at 2-8°C Dessicated Tightly Sealed storage_q1->storage_short No handling_start Need to Use Compound handling_env Work in Chemical Fume Hood handling_start->handling_env handling_ppe Don PPE: Goggles, Gloves, Lab Coat handling_env->handling_ppe handling_weigh Weigh Powder Avoid Dust Generation handling_ppe->handling_weigh handling_dissolve Dissolve in Anhydrous Solvent handling_weigh->handling_dissolve

Fig. 1: Decision workflow for handling and storage.

Application Protocols: From Powder to Peptide

The following protocols provide detailed, step-by-step methodologies for the effective use of Boc-2,6-Dichloro-D-Phenylalanine in a research setting.

Protocol 1: Dissolution and Stock Solution Preparation

Causality: Due to its hydrophobic nature, Boc-2,6-Dichloro-D-Phenylalanine requires anhydrous organic solvents for dissolution. The choice of solvent is critical and depends on the subsequent reaction. N,N-Dimethylformamide (DMF) is a common choice for peptide coupling due to its high polarity and solvating power.[17]

  • Preparation: Ensure all glassware is oven-dried or flame-dried to remove residual moisture.

  • Solvent Selection: Use anhydrous, peptide-synthesis-grade DMF.

  • Procedure: a. Under an inert atmosphere (e.g., in a glovebox or under a stream of Argon), weigh the required amount of Boc-2,6-Dichloro-D-Phenylalanine powder into the reaction vessel. b. Add the anhydrous DMF via syringe. c. Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming (to ~30-40°C) can be applied if dissolution is slow, but avoid high temperatures. d. The resulting solution is now ready for use in subsequent reactions. Use immediately and do not store solutions for extended periods.

Protocol 2: Boc Group Deprotection

Causality: The Boc group is removed by acid-catalyzed hydrolysis.[18] The mechanism involves protonation of the carbamate, which then fragments to release the stable tert-butyl cation, carbon dioxide, and the free amine.[1] Strong acids like trifluoroacetic acid (TFA) are highly effective.[2][19]

  • Reagent Preparation: Prepare a deprotection solution of 25-50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM) (v/v).

  • Procedure: a. Dissolve the Boc-protected substrate in a minimal amount of anhydrous DCM. b. Cool the solution to 0°C in an ice bath. This helps to control the reaction rate and minimize potential side reactions. c. Add the TFA/DCM deprotection solution to the reaction mixture. d. Stir the reaction at 0°C to room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. e. Upon completion, remove the solvent and excess TFA in vacuo. f. Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA. g. The resulting product is the amine-TFA salt, which can often be used directly in the next step (e.g., peptide coupling) after neutralization.

Protocol 3: Peptide Coupling with a Sterically Hindered Residue

Causality: The 2,6-dichloro substitution creates significant steric bulk, which physically obstructs the formation of the peptide bond.[5] Standard coupling reagents (e.g., DCC, HBTU) may result in low yields or failure.[20] More potent uronium/phosphonium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are required to achieve efficient acylation.[5][21] Pre-activation of the carboxylic acid is a critical step.

  • Prerequisites: The resin-bound peptide must have a free N-terminal amine (achieved by following a deprotection protocol, e.g., Protocol 2 if using Boc-chemistry on a solid support). The resin should be washed thoroughly with DMF.

  • Reagents:

    • Boc-2,6-Dichloro-D-Phenylalanine (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

    • Anhydrous DMF

  • Pre-activation Step (Critical): a. In a separate, dry vessel, dissolve Boc-2,6-Dichloro-D-Phenylalanine and HATU in anhydrous DMF. b. Add DIPEA to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active O-acylisourea ester. c. Allow this pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction: a. Add the pre-activated amino acid solution to the vessel containing the deprotected resin. b. Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is often necessary.[5] c. To verify completion, a small sample of the resin can be taken for a Kaiser test (ninhydrin test). If the test is positive (blue beads), it indicates incomplete coupling.

  • Post-Coupling Wash: a. Drain the reaction solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. c. The resin is now ready for the next cycle of deprotection and coupling.

Note on Difficult Couplings: If the Kaiser test remains positive, a "double coupling" may be necessary. This involves repeating steps 3 and 4 with a fresh solution of activated amino acid.[5]

The following diagram illustrates the experimental workflow for this challenging peptide coupling.

G start Resin with Free N-terminal Amine preactivate Pre-activation: 1. Dissolve Boc-AA and HATU in DMF 2. Add DIPEA 3. Stir for 2-5 min start->preactivate couple Add Activated AA to Resin Agitate for 2-4 hours preactivate->couple test Kaiser Test on Resin Sample couple->test wash Wash Resin with DMF (3x) test->wash Negative (Colorless) double_couple Perform Double Coupling test->double_couple Positive (Blue) end Coupling Complete Proceed to Next Cycle wash->end double_couple->couple

Fig. 2: Workflow for coupling sterically hindered Boc-2,6-Dichloro-D-Phenylalanine.

References

  • Benchchem. (2025).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • PubChem. (n.d.). Boc-2,6-Dichloro-D-Phenylalanine. National Center for Biotechnology Information. [Link]

  • AAPPTec, LLC. (n.d.).
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. PubMed. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • AAPPTec, LLC. (n.d.).
  • BLD Pharmatech. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Boc-2-bromo-L-phenylalanine in Modern Peptide Synthesis. [Link]

Sources

Strategies for N-terminal capping with Boc-2,6-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of Boc-2,6-dichloro-D-phenylalanine (Boc-2,6-Cl2-D-Phe-OH) as an N-terminal cap represents a high-value strategy in peptide drug discovery.[1][2] This moiety confers exceptional proteolytic stability due to its D-configuration and steric bulk, while the lipophilic 2,6-dichlorophenyl ring enhances hydrophobic receptor interactions.[1][2] However, the same steric "shield" that protects the peptide creates a formidable barrier to chemical coupling. This application note details optimized protocols to overcome the significant energy barrier of acylation, utilizing advanced coupling reagents (PyAOP, HATU) and microwave irradiation, while strictly mitigating racemization risks.

Introduction: The Steric Challenge

Standard peptide coupling protocols (e.g., HBTU/DIEA) often fail when applied to 2,6-disubstituted amino acids.[2] The ortho-chloro substituents on the phenyl ring force the side chain into a rigid conformation perpendicular to the peptide backbone. This creates a "steric fortress" around the activated carbonyl carbon, physically blocking the nucleophilic attack of the resin-bound amine.

Why use Boc-2,6-Cl2-D-Phe-OH?

  • Metabolic Armor: The D-configuration combined with the 2,6-dichloro substitution renders the N-terminus virtually impervious to exopeptidases.[1][2]

  • Hydrophobic Locking: The electron-deficient, lipophilic ring is ideal for filling hydrophobic pockets in GPCRs (e.g., GLP-1 analogs) or antimicrobial targets.[2]

  • Terminal Capping: Unlike simple acetylation, this "functional cap" adds pharmacophoric value while terminating the chain.[2]

Strategic Considerations

The Reagent Hierarchy

For sterically demanding couplings, standard uronium reagents (HBTU, HCTU) are insufficient. Phosphonium salts and HOAt-based reagents are required to generate a more reactive active ester.[1][2]

Reagent ClassReagentSuitabilityMechanism Note
Standard HBTU / TBTULow OBt esters are too bulky and slow for this application.[1][2]
Advanced HATU High Generates OAt ester; the pyridine nitrogen provides anchimeric assistance (neighboring group effect), accelerating coupling by ~100x.
Elite PyAOP Very High Phosphonium salt of HOAt.[2] Superior for extremely hindered amines/acids.[2] Avoids guanidinylation side reactions common with slow uronium couplings.[2]
Additives Oxyma Pure High Safer alternative to HOAt; often used with DIC for microwave methods to reduce explosion risks.[2]
Base Selection & Racemization

The 2,6-dichloro substitution increases the acidity of the


-proton, elevating the risk of racemization (conversion of D 

L) via oxazolone formation.
  • DIEA (Diisopropylethylamine): Standard, but risks base-catalyzed racemization during long couplings.[2]

  • TMP (2,4,6-Collidine): A weaker, more hindered base.[2] Recommended for use with HATU/PyAOP to maintain basicity for activation while minimizing proton abstraction.[2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on available equipment and resin loading.

CouplingStrategy Start Start: N-Terminal Capping with Boc-2,6-Cl2-D-Phe-OH CheckResin Check Resin Loading Start->CheckResin HighLoad High Loading (> 0.6 mmol/g) CheckResin->HighLoad LowLoad Low/Medium Loading (< 0.5 mmol/g) CheckResin->LowLoad Microwave Microwave Available? HighLoad->Microwave Aggregation Risk LowLoad->Microwave MethodA Method A: Microwave (HATU/DIEA @ 75°C) Microwave->MethodA Yes (Preferred) MethodB Method B: Manual Advanced (PyAOP/Collidine, Double Couple) Microwave->MethodB No QC QC: Cleage & HPLC Check for D/L Racemization MethodA->QC MethodB->QC

Caption: Strategic workflow for selecting coupling conditions based on resin loading and equipment availability.

Experimental Protocols

Protocol A: Microwave-Assisted Coupling (Recommended)

Best for: High-throughput synthesis, aggregated sequences, and maximizing yield.[1][2]

Reagents:

  • Amino Acid: Boc-2,6-Cl2-D-Phe-OH (4.0 eq)[1][2]

  • Activator: HATU (3.9 eq)[2]

  • Base: DIEA (8.0 eq)

  • Solvent: NMP (N-methylpyrrolidone) - Preferred over DMF for thermal stability and solubility.[1][2]

Step-by-Step:

  • Preparation: Dissolve Boc-2,6-Cl2-D-Phe-OH and HATU in NMP.

  • Activation: Add DIEA to the solution. Do not pre-activate for > 1 minute to avoid racemization.

  • Coupling: Add the mixture immediately to the resin-bound peptide.

  • Irradiation:

    • Temperature: 75°C

    • Power: 30-50W (Dynamic)[1][2]

    • Time: 10 minutes (Single coupling is often sufficient, but double coupling 2 x 10 min is safer for >99% yield).

  • Washing: Wash resin with DMF (3x) and DCM (3x) immediately after cooling.[2]

Critical Note: Although Boc is thermolabile, it is stable at 75°C for short durations (10-15 mins).[2] Do not exceed 85°C.

Protocol B: Manual "Advanced" Coupling

Best for: Laboratories without microwave synthesizers or temperature-sensitive substrates.[1][2]

Reagents:

  • Amino Acid: Boc-2,6-Cl2-D-Phe-OH (3.0 eq)[1][2]

  • Activator: PyAOP (3.0 eq)[2]

  • Base: 2,4,6-Collidine (TMP) (3.0 eq)[2]

  • Solvent: DMF/DCM (1:1 ratio) - DCM helps swell the resin and solubilize the hydrophobic amino acid.

Step-by-Step:

  • Swelling: Ensure resin is fully swollen in DCM for 20 mins.

  • Dissolution: Dissolve Amino Acid and PyAOP in the minimal amount of DMF. Dilute with equal volume DCM.

  • Activation: Add Collidine. The solution may turn slightly yellow (active ester formation).

  • Coupling: Add to resin. Agitate at Room Temperature for 2 to 4 hours .

  • Re-Coupling (Mandatory): Drain, wash with DMF, and repeat steps 2-4 with fresh reagents.[2]

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered caps).[2]

Quality Control & Troubleshooting

Racemization Analysis

Because this is a D-amino acid, racemization will yield the L-isomer impurity.[1][2]

  • Method: Chiral HPLC or GC-MS (after hydrolysis and derivatization).[1][2]

  • Column: Chiralpak® or C18 (if diastereomers are separable).[2]

  • Acceptance Criteria: < 0.5% L-isomer.[1][2][3]

Troubleshooting Table[2]
IssueProbable CauseCorrective Action
Low Yield / Deletion Steric hindrance prevents approach.[1][2][4]Switch from Method B to Method A (Microwave). Use PyAOP instead of HATU.
Racemization (>1%) Base-catalyzed proton abstraction.[1][2]Switch base to Collidine. Reduce microwave temp to 60°C. Reduce pre-activation time to 0 sec (in situ).
Precipitation Hydrophobic nature of 2,6-Cl2-Phe.[1][2]Use NMP or a binary solvent system (DMF/DCM or DMF/DMSO).[2]
Guanidinylation Reaction with HATU uronium salt.[2][4]Use PyAOP (Phosphonium salt) which cannot guanidinylate the amine.[5]

Mechanism of Action (Visualized)

The following diagram details the mechanistic pathway and the role of PyAOP/HOAt in overcoming the steric barrier.

Mechanism AA Boc-2,6-Cl2-D-Phe-OH (Sterically Shielded) ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster + PyAOP / Base PyAOP PyAOP (Phosphonium Activator) PyAOP->ActiveEster Generates OAt Product Capped Peptide (Boc-2,6-Cl2-D-Phe-Peptide) ActiveEster->Product Nucleophilic Attack (Rate Limiting Step) Oxazolone Oxazolone (Racemization Pathway) ActiveEster->Oxazolone Slow Coupling Promotes Cyclization Resin Resin-Peptide-NH2 Resin->Product

Caption: Activation pathway showing the competition between successful coupling and oxazolone-mediated racemization.[1]

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma Pure/DIC and Oxyma Pure/PyOxim as Efficient Reagents for the Synthesis of Difficult Peptides.[2] Organic Process Research & Development.[2]

  • Bachem. Peptide Coupling Reagents Guide: PyAOP and HATU.[2]

  • BenchChem. Microwave-Assisted Synthesis of 2,6-Disubstituted Systems.

  • PubChem. Boc-2,6-Dichloro-D-Phenylalanine Compound Summary.

  • Sigma-Aldrich. Managing Steric Hindrance in Peptide Synthesis: PyAOP vs HATU.[1][2]

Sources

Troubleshooting & Optimization

Minimizing side reactions when deprotecting Boc-2,6-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the deprotection of Boc-2,6-dichloro-D-phenylalanine. As a sterically hindered and electron-deficient amino acid derivative, its deprotection can be challenging, often leading to incomplete reactions or undesired side products. This document, curated by our senior application scientists, offers field-proven insights to help you navigate these complexities and achieve optimal results.

Understanding the Core Challenge: The Chemistry of Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions.[1] The deprotection mechanism is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[2] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid is unstable and readily decomposes, releasing carbon dioxide and the free amine.[4]

However, the generated tert-butyl cation is a reactive electrophile that can lead to several side reactions, particularly with nucleophilic residues in the substrate.[5][6] For a substrate like 2,6-dichloro-D-phenylalanine, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the reaction kinetics and potentially the stability of the molecule under strongly acidic conditions.

Visualizing the Deprotection Mechanism and Potential Side Reactions

cluster_deprotection Boc Deprotection Pathway cluster_side_reactions Potential Side Reactions Boc_AA Boc-2,6-Cl₂-D-Phe Protonated_Boc Protonated Boc Intermediate Boc_AA->Protonated_Boc + H⁺ (e.g., TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine 2,6-Cl₂-D-Phe (Free Amine) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Alkylation Alkylation of Nucleophiles tBu_cation->Alkylation Reacts with Nucleophilic Sites Scavenger Scavenger (e.g., TIS, H₂O) tBu_cation->Scavenger Trapped by Trapped_tBu Trapped Cation Scavenger->Trapped_tBu

Caption: Boc deprotection pathway and competing side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of Boc-2,6-dichloro-D-phenylalanine.

Symptom Potential Cause Recommended Solution & Explanation
Incomplete Deprotection (Observed by LC-MS or NMR showing starting material)Insufficient Acid Strength or Concentration: The electron-withdrawing chloro-substituents may decrease the basicity of the carbamate oxygen, requiring stronger acidic conditions for efficient protonation.Increase TFA Concentration: Gradually increase the concentration of TFA in the reaction mixture. A common starting point is 25-50% TFA in a solvent like dichloromethane (DCM).[7][8] Alternative Strong Acids: Consider using 4M HCl in dioxane, which can be a more potent deprotecting agent for challenging substrates.[9]
Steric Hindrance: The bulky 2,6-dichloro-phenyl group can sterically hinder the approach of the acid to the Boc group.Increase Reaction Time and/or Temperature: Monitor the reaction closely over a longer period (e.g., 2-4 hours). If the reaction is still sluggish, a modest increase in temperature (e.g., to 30-40°C) can be beneficial, but be mindful of potential side reactions.[10]
Formation of Unknown Impurities (Unexpected peaks in LC-MS or HPLC)Alkylation by tert-Butyl Cation: The tert-butyl cation generated during deprotection is a potent electrophile and can react with any nucleophilic sites on your molecule or solvent.[5] While the dichlorophenyl ring is electron-deficient, other parts of the molecule could be susceptible.Incorporate Scavengers: The use of scavengers is crucial to "trap" the reactive tert-butyl cation.[5] A standard and effective scavenger cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[11] TIS is particularly effective at reducing the tert-butyl cation.
Degradation of the Phenylalanine Moiety: Although generally stable, prolonged exposure to harsh acidic conditions could potentially lead to unforeseen degradation pathways of the dichlorophenyl ring.Optimize Reaction Conditions: Aim for the mildest conditions that afford complete deprotection. This includes using the lowest effective acid concentration and reaction time. Consider Milder Deprotection Methods: If side reactions persist, explore alternative, milder deprotection protocols. (See FAQ section below).
Product is an Intractable Oil or Difficult to Isolate Residual TFA: Trifluoroacetic acid is high-boiling and can be difficult to remove completely, often resulting in the product remaining as an oil.Azeotropic Removal of TFA: After removing the bulk of the TFA under reduced pressure, add a non-polar solvent like toluene and re-evaporate.[3] Repeating this process 2-3 times can effectively remove residual TFA. Precipitation of the Amine Salt: After concentrating the reaction mixture, adding a cold, non-polar solvent like diethyl ether can often precipitate the deprotected amine as its TFA or HCl salt, facilitating isolation by filtration.[9]

Frequently Asked Questions (FAQs)

Q1: What is the standard, go-to protocol for deprotecting Boc-2,6-dichloro-D-phenylalanine?

A standard and robust starting point is to treat the Boc-protected amino acid with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[7][8] It is highly recommended to include scavengers like triisopropylsilane (TIS) and water to prevent side reactions caused by the tert-butyl cation.[5][11]

Q2: Are there any milder alternatives to TFA for deprotection if my molecule is sensitive to strong acids?

Yes, several milder methods can be employed:

  • HCl in Dioxane: A 4M solution of HCl in dioxane is a common alternative to TFA.[9]

  • Oxalyl Chloride in Methanol: This method offers a mild deprotection under neutral conditions at room temperature.[12]

  • Thermal Deprotection in Water: For some substrates, refluxing in water can effectively remove the Boc group without the need for any acid.[13] This method is environmentally friendly but its applicability to your specific substrate would need to be tested.

Q3: How do I know which scavengers to use?

The choice of scavenger depends on the functional groups present in your molecule. For general purposes and to trap the tert-butyl cation, triisopropylsilane (TIS) is very effective.[5] Water can also act as a scavenger. If your molecule contains other sensitive residues like tryptophan or methionine (not present in this specific case), other scavengers like thioanisole might be considered.[10]

Q4: Can I use heat to speed up the deprotection?

While gentle heating can sometimes be used to drive a sluggish deprotection to completion, it should be approached with caution.[10] Increased temperature can also accelerate the rate of side reactions. It is generally preferable to first optimize the acid concentration and reaction time at room temperature.

Step-by-Step Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection with Scavengers
  • Dissolve the Boc-2,6-dichloro-D-phenylalanine (1.0 equivalent) in dichloromethane (DCM).

  • Prepare a deprotection cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.[11]

  • Add the deprotection cocktail to the solution of the starting material.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.[3]

  • The resulting crude product, typically the TFA salt of the amine, can be used as is or further purified.

Protocol 2: Deprotection using HCl in Dioxane
  • Suspend or dissolve the Boc-2,6-dichloro-D-phenylalanine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[9]

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[1]

  • Precipitation can often be induced by the addition of cold diethyl ether.[9]

Visualizing the Troubleshooting Workflow

Start Start: Deprotection of Boc-2,6-Cl₂-D-Phe Protocol_Selection Select Deprotection Protocol (e.g., TFA/DCM with Scavengers) Start->Protocol_Selection Reaction_Monitoring Monitor Reaction Progress (TLC, LC-MS) Protocol_Selection->Reaction_Monitoring Complete_Check Is Deprotection Complete? Reaction_Monitoring->Complete_Check Side_Products_Check Are Side Products Observed? Complete_Check->Side_Products_Check Yes Troubleshoot_Incomplete Troubleshoot Incomplete Reaction: - Increase Acid Concentration - Increase Reaction Time/Temp Complete_Check->Troubleshoot_Incomplete No Workup Work-up and Isolation Side_Products_Check->Workup No Troubleshoot_Side_Products Troubleshoot Side Products: - Add/Optimize Scavengers - Use Milder Conditions Side_Products_Check->Troubleshoot_Side_Products Yes Success Successful Deprotection Workup->Success Troubleshoot_Incomplete->Protocol_Selection Alternative_Method Consider Alternative Method (e.g., HCl/Dioxane, Oxalyl Chloride) Troubleshoot_Side_Products->Alternative_Method Alternative_Method->Protocol_Selection

Caption: Troubleshooting workflow for Boc deprotection.

References

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

  • Navigating Boc Deprotection: A Guide to Preventing Side Products. Benchchem.

  • Boc Resin Cleavage Protocol. Sigma-Aldrich.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • Scavengers for Boc deprotection to prevent side reactions. Benchchem.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Acadechem.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Method and compositions for removing acid-labile protecting groups. Google Patents.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Amino Acid-Protecting Groups. Chemical Reviews.

  • BOC Deprotection - TFA. Common Organic Chemistry.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

Sources

Reducing aggregation in sequences with Boc-2,6-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support interface for peptide chemists. It addresses the dual challenge of using Boc-2,6-Dichloro-D-Phenylalanine (Boc-2,6-Cl2-D-Phe) to prevent aggregation, and the technical hurdle of coupling this sterically hindered residue itself.

Topic: Boc-2,6-Dichloro-D-Phenylalanine | Chemistry: Boc-SPPS | Ticket Priority: High

Executive Summary: The Mechanism of Action

Why this molecule? Boc-2,6-Dichloro-D-Phenylalanine is a "structure-breaker." In difficult sequences (e.g., amyloidogenic peptides, transmembrane domains), standard amino acids stack via intermolecular hydrogen bonding (beta-sheets) and aromatic pi-pi interactions.

The 2,6-dichloro substitution introduces massive steric bulk at the ortho positions of the phenyl ring. This forces the aromatic ring to rotate perpendicular to the peptide backbone, physically preventing the "pancaking" (stacking) of adjacent chains. The D-configuration further disrupts the natural left-handed helical propensity, acting as a beta-turn inducer.

Critical Workflow: Coupling the Hindered Residue

The Paradox: While this residue solves aggregation downstream, it is notoriously difficult to couple into the sequence due to the same steric hindrance that makes it useful. Standard HBTU/DIEA protocols will fail, leading to deletion sequences.

Interactive Troubleshooting Protocol

Use the logic flow below to determine your coupling strategy.

CouplingLogic Start Start: Resin-Bound Peptide (TFA Salt) Neut In-Situ Neutralization (DIEA in NMP) Start->Neut Activate Activation Strategy (HATU/HOAt or PyAOP) Neut->Activate Couple Coupling Reaction (2-4 hours, 45°C optional) Activate->Couple Test QC: Kaiser/Chloranil Test Couple->Test Success Proceed to Next AA Test->Success Negative (No Free Amines) Fail Incomplete Coupling Test->Fail Positive (Blue/Purple) Cap Acetylate (Cap) Unreacted Amines Test->Cap Fail 2x (Stop Deletion) Retry Re-Couple: Change Solvent (DMSO/NMP 1:1) + PyAOP Fail->Retry Retry->Test

Figure 1: Decision tree for coupling sterically hindered Boc-amino acids. Note the emphasis on re-coupling with polar aprotic solvents if the first attempt fails.

Step-by-Step Protocol: The "Power Coupling" Method

Prerequisites:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1] Do not use HBTU.

  • Base: DIEA (Diisopropylethylamine).[2]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for hindered couplings.

The Protocol:

  • Deprotection: Remove previous Boc group (50% TFA/DCM).[2][3] Wash 3x DCM.

  • In-Situ Neutralization: Do not perform a separate neutralization wash.

    • Dissolve Boc-2,6-Cl2-D-Phe (4 eq) and HATU (3.9 eq) in NMP.

    • Add DIEA (8 eq) to the amino acid mixture (activates immediately).

    • Immediately add this mixture to the protonated resin-peptide (TFA salt).

    • Why? This "in-situ" method keeps the peptide protonated (disaggregated) until the moment of coupling [1].

  • Reaction: Agitate for 2 hours.

    • Optimization: If the resin allows (e.g., PAM, MBHA), heat to 40-50°C. Avoid heating if using Chlorotrityl linkers.

  • Monitoring: Perform a Kaiser test. If positive (blue), proceed to Double Coupling using PyAOP/HOAt in 1:1 NMP/DMSO.

Troubleshooting & FAQs

Q1: The coupling worked, but now the next amino acid won't couple. Why?

Diagnosis: Steric shielding.[4] The 2,6-dichloro group hangs over the N-terminus like an umbrella. The amine is chemically available but sterically inaccessible. Solution:

  • Solvent: Use 100% DMSO or HFIP (Hexafluoroisopropanol) in DCM for the next coupling to maximize swelling.

  • Reagent: Switch to COMU or PyAOP for the subsequent residue.

  • Time: Extend reaction time to 4-6 hours.

Q2: My peptide precipitated (gelled) during the synthesis of the D-Phe region.

Diagnosis: Beta-sheet formation in the resin pores. Solution: Disruption Wash. Before adding the coupling mixture, wash the resin with a "Magic Mixture":

  • Recipe: DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2M Ethylene Carbonate [2].

  • Alternative: 0.8M LiCl in DMP (Chaotropic salt wash).

Q3: Why use Boc instead of Fmoc for this specific sequence?

Analysis: While Fmoc is standard, Boc chemistry is often superior for "difficult sequences" (highly aggregating).[5]

  • Solubility: The removal of the Boc group (TFA) creates a charged N-terminal amine salt, which repels other chains electrostatically, breaking aggregates after every cycle. Fmoc removal results in a neutral amine, which promotes aggregation [3].

  • Acid Stability: The 2,6-dichloro ring is extremely stable to the repetitive TFA acidolysis cycles of Boc chemistry.

Q4: Can I use HF for the final cleavage?

Warning: Yes, but with extreme caution. Halogenated aromatic rings are generally stable to HF, but "scavenger cocktails" must be optimized.

  • Recommendation: Use p-Cresol and p-Thiocresol (90:5:5 HF:p-Cresol:p-Thiocresol).

  • Avoid: High concentrations of anisole, which can occasionally undergo Friedel-Crafts exchange with halogenated rings under harsh HF conditions.

Comparative Data: Coupling Reagents

Efficiency of coupling onto hindered N-methyl or ortho-substituted amino acids.[6]

ReagentSteric PenetrationRacemization RiskRecommended For
HBTU/TBTU LowLowStandard residues (Ala, Gly)
HATU HighLow-MediumFirst Choice for 2,6-Cl2-Phe
PyAOP Very HighLowRescue Coupling (if HATU fails)
PyBOP MediumLowGeneral backup
DIC/HOAt HighVery LowFragment condensation

Visualizing the Aggregation Disruption

The diagram below illustrates how the 2,6-dichloro substitution mechanically forces chain separation compared to a standard Phenylalanine.

AggregationMechanism cluster_0 Standard Phe-Phe Interaction cluster_1 2,6-Cl2-D-Phe Disruption Phe1 Phe Ring (Planar) Phe2 Phe Ring (Planar) Phe1->Phe2 Pi-Pi Stacking (Aggregation) ClPhe 2,6-Cl2-Phe (Twisted Geometry) NextChain Adjacent Chain ClPhe->NextChain Steric Clash (Prevents Stacking)

Figure 2: Mechanistic comparison. Standard Phe allows pi-stacking (red). The ortho-chlorines in 2,6-Cl2-Phe (green) create a steric wall, preventing inter-chain association.

References

  • Alewood, D., et al. (1997).[5] "Rapid in situ neutralization protocols for Boc solid-phase peptide synthesis." International Journal of Peptide and Protein Research.

  • MilliporeSigma Technical Guide. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Sigma-Aldrich.

  • Schnölzer, M., et al. (2007).[5] "In Situ Neutralization in Boc-chemistry SPPS: Improved Synthesis of Difficult Sequences." International Journal of Peptide Research and Therapeutics.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6][7] Journal of the American Chemical Society.

Sources

Alternative activation methods for difficult Boc-2,6-Dichloro-D-Phe sequences

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difficult Peptide Couplings Topic: Optimization of Boc-2,6-Dichloro-D-Phe Incorporation Ticket ID: #REQ-26CL-DPHE-001

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely reading this because standard coupling protocols (HBTU/DIEA or DIC/HOBt) have resulted in deletion sequences or unreacted starting material when attempting to couple Boc-2,6-dichloro-D-Phe .

The Root Cause:

  • Steric Wall: The chlorine atoms at the 2 and 6 positions of the phenyl ring create massive steric bulk perpendicular to the peptide backbone. This "ortho-effect" physically blocks the approach of the incoming nucleophile (the amine of the resin-bound peptide).

  • Electronic Deactivation: The electron-withdrawing nature of the chlorines increases the acidity of the

    
    -proton, significantly heightening the risk of racemization (D 
    
    
    
    L conversion) if strong bases are used in excess.

Standard "bulky" active esters (OBt/OAt) are often too large to penetrate this steric shield. To succeed, you must switch to Acid Fluorides or High-Reactivity Phosphonium Salts .

Module 1: Diagnostic & Decision Tree

Before altering your synthesis, confirm the failure mode.

  • Symptom: Mass spec shows

    
     (Deletion sequence).
    
  • Symptom: Kaiser test remains positive after 2+ hours.

  • Symptom: HPLC shows a split peak (Racemization).

Troubleshooting Start START: Coupling Failure Check Diagnostic: Kaiser Test / HPLC Start->Check StdFail Standard Reagents (HBTU/DIC) Failed? Check->StdFail Race Issue: Racemization Detected? Check->Race Sol1 SOLUTION 1: Acid Fluoride (TFFH) (Best for Sterics) StdFail->Sol1 Primary Recommendation Sol2 SOLUTION 2: Phosphonium (PyBrOP) (High Reactivity) Sol1->Sol2 If TFFH Fails Sol3 SOLUTION 3: Microwave Assist (Kinetic Boost) Sol2->Sol3 Last Resort BaseMod Modify Base: Use Collidine (TMP) or Reduce DIEA Race->BaseMod BaseMod->Sol1

Figure 1: Decision matrix for troubleshooting sterically hindered coupling failures.

Module 2: The Gold Standard – Acid Fluoride Activation (TFFH)

Why it works: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an Acid Fluoride .[1] The fluoride atom is physically small (unlike OBt/OAt esters), allowing it to slip past the 2,6-dichloro steric blockade. It is highly reactive yet stable enough for standard handling.

Protocol 1: TFFH Activation (Manual Synthesis) Applicability: Boc or Fmoc chemistry.

  • Reagents:

    • Boc-2,6-dichloro-D-Phe-OH (3.0 eq)

    • TFFH (3.0 eq)

    • DIEA (Diisopropylethylamine) (6.0 eq)

    • Solvent: Dry DMF or NMP.

  • Activation Step (Crucial):

    • Dissolve the Amino Acid and TFFH in DMF.

    • Add DIEA.[2][3]

    • Wait time:Pre-activate for exactly 2–3 minutes . Do not wait longer; acid fluorides can hydrolyze if water traces are present.

  • Coupling:

    • Add the activated mixture to the resin.[4][5][6]

    • Reaction Time: 60–120 minutes.

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test. If slightly positive, re-couple using half the equivalents for 1 hour.

Technical Note: TFFH generates HF in situ (neutralized by DIEA). Ensure your glassware is compatible, though standard SPPS reactors are unaffected.

Module 3: The Alternative – Phosphonium Salts (PyBrOP)

Why it works: If TFFH is unavailable, PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is the next best choice. Unlike uronium salts (HBTU/HATU), PyBrOP does not react with the N-terminal amine to form a guanidinium cap (a common side reaction in slow couplings). It generates a highly reactive acyl bromide/active ester intermediate.

Protocol 2: PyBrOP Coupling

  • Reagents:

    • Boc-2,6-dichloro-D-Phe-OH (3.0 eq)

    • PyBrOP (3.0 eq)

    • DIEA (6.0 eq)

  • Method:

    • Add Amino Acid, PyBrOP, and Resin to the vessel.

    • Add DIEA last to initiate the reaction.

    • Reaction Time: 2–4 hours (slower kinetics than TFFH).

  • Warning:

    • PyBrOP requires a basic environment.[4][7] Ensure pH is >9 (wet pH paper).

    • Racemization Risk:[6][8] Higher than TFFH. If chiral purity drops, switch to Protocol 1 or reduce base concentration.

Module 4: Comparative Data & Efficiency

The following table summarizes the coupling efficiency of 2,6-disubstituted amino acids (using Aib and 2,6-Cl-Phe as proxies) based on kinetic studies.

Coupling ReagentActivation TypeSteric PenetrationRacemization RiskRelative Yield (Difficult Seq)
DIC / HOBt CarbodiimideLowLow< 20% (Fail)
HBTU / DIEA Uronium (OBt)Low-MediumMedium30–50%
HATU / DIEA Uronium (OAt)MediumHigh60–80%
PyBrOP / DIEA PhosphoniumHighHigh85–95%
TFFH / DIEA Acid Fluoride Very High Low > 95%

Module 5: FAQ – Racemization & D-Amino Acids

Q: I am using the D-enantiomer. Will these methods cause conversion to L-Phe? A: The 2,6-dichloro substitution makes the


-proton more acidic, increasing racemization risk via the oxazolone mechanism.
  • Risk Factor: High DIEA concentrations and long activation times with Uroniums (HATU) are the primary culprits.

  • Mitigation:

    • Use TFFH (Acid fluorides do not proceed via the oxazolone pathway as readily as active esters).

    • Use Collidine (TMP) instead of DIEA. Collidine is a weaker, more hindered base that is sufficient to neutralize the acid but less likely to deprotonate the

      
      -carbon.
      

Q: Can I use Microwave heating? A: Proceed with caution.

  • Boc Warning: Boc groups are thermally unstable. Do not exceed 50°C for Boc-protected residues.

  • Racemization: Heat provides the energy to overcome the steric barrier but also the energy to racemize. If using microwave, use DIC/Oxyma (no base) or TFFH, and limit coupling to 10 minutes at 50°C.

References

  • Carpino, L. A., et al. (1990). Acid Fluorides in Peptide Synthesis. Journal of the American Chemical Society . The foundational text establishing TFFH and acid fluorides as the solution for sterically hindered couplings.[9]

  • Coste, J., et al. (1990). PyBrOP: A New Reagent for the Activation of Carboxylic Acids. Tetrahedron Letters . Describes the efficacy of phosphonium salts for N-methylated and hindered amino acids.

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Strategies for the Solid-Phase Synthesis of Difficult Peptides. Methods in Enzymology . Comprehensive review of steric hindrance troubleshooting.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews . A modern review comparing TFFH, PyBrOP, and HATU efficiencies.

Sources

Validation & Comparative

NMR Characterization of Peptides Containing Boc-2,6-Dichloro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of peptides incorporating Boc-2,6-Dichloro-D-Phenylalanine (Boc-2,6-Cl₂-D-Phe) . This non-canonical amino acid is a critical tool in medicinal chemistry for inducing specific backbone geometries (particularly


-turns) and enhancing metabolic stability against proteolytic degradation.[1]

A Comparative Technical Guide for Structural Biology & Medicinal Chemistry[1]

Executive Summary: The "Conformational Lock" Effect

In peptide drug discovery, the incorporation of 2,6-Dichloro-D-Phenylalanine serves two primary functions:

  • Stereochemical Inversion: The D-configuration disrupts the natural left-handed helix propensity, often nucleating

    
    -turn structures (Type II or II’).[1]
    
  • Steric Locking: The bulky chlorine atoms at the ortho positions (2,6) create significant steric clash with the peptide backbone. This restricts rotation around the

    
     bond (
    
    
    
    angle), effectively "locking" the side chain orientation and limiting the conformational entropy of the backbone.

This guide compares the NMR behavior of this residue against standard alternatives and details the protocol for verifying its structural impact.

Comparative Analysis: 2,6-Cl₂-D-Phe vs. Alternatives

The following table contrasts the NMR and physical properties of Boc-2,6-Cl₂-D-Phe with its non-halogenated (D-Phe) and mono-halogenated (4-Cl-D-Phe) analogs.

FeatureBoc-2,6-Cl₂-D-Phe Boc-D-Phe (Standard)Boc-4-Cl-D-Phe
Aromatic Region (

)
Distinct AB₂ System: ~7.1–7.4 ppm.[1] Simplified splitting due to symmetry (H3/H5 equivalent, H4 distinct).[1]Complex Multiplet: ~7.1–7.3 ppm.[1] Often overlaps heavily with other aromatic residues.[1]AA'BB' System: Distinct doublet pair (approx 7.2 & 7.4 ppm).[1]
Rotational Freedom Restricted (Atropisomerism): High barrier to rotation.[1] May show broadened lines or distinct rotamer peaks at low T.Free Rotation: Sharp, averaged signals at room temperature.Free Rotation: Similar to D-Phe; 4-Cl is distal to the backbone.[1]
NOE Density High & Specific: Strong

and

due to backbone rigidity.[1] Distinct NOEs to

of preceding residue.
Variable: Dependent on local sequence; averaging often dilutes specific NOE signals.[1]Moderate: Similar to D-Phe.
Amide Shift (

)
Downfield Shifted: Often >8.5 ppm if involved in intramolecular H-bonding (turn stabilization).[1]Standard Range: 7.8–8.5 ppm unless in a strong structural motif.Standard Range: Minimal electronic impact on backbone amide.
Hydrophobicity Very High: Increases retention time in RP-HPLC; affects solvent shell in NMR.[1]Moderate: Standard reference.High: More hydrophobic than Phe, less than 2,6-Cl₂.[1]

Experimental Workflow: Characterization Protocol

To rigorously characterize a peptide containing this residue, a self-validating NMR workflow is required.[1] This process moves from basic assignment to 3D structural verification.[2][3]

Phase A: Sample Preparation
  • Solvent Selection: Dissolve peptide (approx. 2–5 mM) in DMSO-d₆ .[1]

    • Why: DMSO disrupts intermolecular aggregation, which is common with hydrophobic residues like 2,6-Cl₂-D-Phe.[1] It is also a non-participating H-bond acceptor, making intramolecular H-bonds (within the peptide) easier to identify.[1]

  • Reference: Use internal TMS (0.0 ppm) or residual solvent peak (2.50 ppm for DMSO).[1]

Phase B: Acquisition Parameters
  • 1D ¹H NMR: 64 scans minimum. Optimize spectral width to capture downfield amides (up to 10-11 ppm).

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Mixing Time: 80 ms.[1]

    • Purpose: Identify the spin system of the 2,6-Cl₂-D-Phe. Note that the chlorine atoms isolate the aromatic ring protons from the backbone; you will see correlations from NH

      
       H
      
      
      
      
      
      H
      
      
      , but no scalar coupling to the aromatic ring.
  • 2D ROESY (Rotating-frame Overhauser Effect):

    • Mixing Time: 200–300 ms.[1]

    • Purpose: Preferred over NOESY for mid-sized peptides (1000–2000 Da) to avoid the "zero-crossing" region where NOE signals vanish.[1]

Phase C: Visualization of Workflow

NMR_Workflow cluster_0 Phase 1: Assignment cluster_1 Phase 2: Conformation cluster_2 Phase 3: 3D Structure Step1 1D Proton NMR (Check Purity & Dispersion) Step2 2D TOCSY (Identify Spin Systems) Step1->Step2 Step3 Identify 2,6-Cl2-D-Phe (Isolated Aromatic Spin System) Step2->Step3 Step4 Variable Temp (VT) NMR (298K to 323K) Step3->Step4 Step5 Calculate Temp Coefficients (Δδ/ΔT) Step4->Step5 Step6 2D ROESY/NOESY (Through-Space Distance) Step5->Step6 Step7 Detect β-Turn Patterns (d_NN, d_alphaN) Step6->Step7

Figure 1: Step-by-step NMR characterization workflow for peptides containing non-canonical aromatic residues.

Data Interpretation & Mechanistic Insights

Temperature Coefficients ( )

This is the most critical experiment for validating the "locking" effect of the D-amino acid.

  • Protocol: Record 1D ¹H spectra at 25°C, 30°C, 35°C, 40°C, 45°C, and 50°C.

  • Analysis: Plot chemical shift (

    
    ) vs. Temperature (K).
    
  • Interpretation:

    • 
       ppb/K (e.g., -2.0):  The amide proton is solvent-shielded .[1] This strongly suggests it is involved in an intramolecular Hydrogen Bond, likely stabilizing a 
      
      
      
      -turn induced by the Boc-2,6-Cl₂-D-Phe residue [1, 4].[1]
    • 
       ppb/K:  The amide is solvent-exposed (flexible/unstructured).[1][4]
      
NOE Patterns and Backbone Geometry

The 2,6-dichloro substitution restricts the


 torsion angle. In the ROESY spectrum, look for:
  • Strong

    
    :  Indicates a specific side-chain orientation.[1]
    
  • Sequential

    
    :  If the 2,6-Cl₂-D-Phe is at position 
    
    
    
    of a suspected turn, a strong NOE between its amide and the next residue's amide is a hallmark of Type II
    
    
    -turns [3].[1]
Visualization of Conformational Logic

Conformation_Logic Input Boc-2,6-Cl2-D-Phe Incorporation Steric Steric Clash (2,6-Cl vs Backbone) Input->Steric Chiral D-Configuration (Inverted Stereocenter) Input->Chiral Restriction Restricted χ1 / χ2 Rotation Steric->Restriction Turn Nucleation of β-Turn Chiral->Turn NMR_Sig1 NMR: Distinct ROESY Cross-peaks Restriction->NMR_Sig1 NMR_Sig2 NMR: Low Temp Coeff (H-Bonding) Turn->NMR_Sig2 Result Metabolically Stable Bioactive Conformation NMR_Sig1->Result NMR_Sig2->Result

Figure 2: Causal relationship between the 2,6-dichloro substitution, conformational restriction, and observable NMR signatures.

Troubleshooting Common Issues

  • Signal Broadening: The 2,6-dichloro group can slow down the rotation of the phenyl ring on the NMR timescale. If aromatic signals are broad, run the experiment at a higher temperature (e.g., 313K or 323K) to reach the fast exchange limit.

  • Aggregation: Due to the high lipophilicity of the dichlorophenyl group, peptides may aggregate in water. Always verify monomeric state by checking that chemical shifts are concentration-independent (dilution study from 5 mM to 0.5 mM).

References

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link][1]

  • Conformations of dehydrophenylalanine containing peptides: NMR studies. Source: Indian Academy of Sciences. URL:[Link][1]

  • High-Resolution Conformational Analysis of Peptides Based on NMR Spectroscopy. Source: MDPI Molecules.[1] URL:[Link][1]

  • Temperature dependence of 1H chemical shifts in proteins. Source: PubMed.[1] URL:[Link]

Sources

A Comparative Guide to the Solubility of Mono- and Di-chlorinated Boc-D-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, halogenated amino acids are indispensable tools for modulating the pharmacological properties of lead compounds. The strategic incorporation of chlorine atoms into a molecule like Boc-D-Phenylalanine can significantly alter its lipophilicity, conformational preferences, and metabolic stability. However, these modifications also impact a fundamental, yet critical, physicochemical property: solubility.

This guide offers a deep dive into the comparative solubility of two common chlorinated building blocks: mono-chloro Boc-D-Phenylalanine (represented here by the 4-chloro derivative) and 2,6-dichloro Boc-D-Phenylalanine. As a Senior Application Scientist, my aim is to provide not just data, but a guiding rationale for why these differences exist and how to experimentally validate them, empowering you to make more informed decisions at the bench.

Theoretical Framework: A Tug-of-War Between Lipophilicity and Crystal Structure

The solubility of a solid compound in a solvent is governed by a thermodynamic balance. For dissolution to occur, the energy gained from solvent-solute interactions must overcome two primary energy barriers: the energy holding the crystal lattice together (lattice energy) and the energy required to create a cavity in the solvent. This interplay is particularly fascinating when comparing the 4-chloro and 2,6-dichloro analogs of Boc-D-Phenylalanine.

The Influence of Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. The addition of chlorine, an electronegative but also lipophilic atom, generally increases the logP value.

  • Boc-D-4-chlorophenylalanine: The single chlorine atom increases the overall lipophilicity compared to the parent, non-chlorinated amino acid. This suggests a potential increase in solubility in non-polar organic solvents.

  • Boc-D-2,6-dichlorophenylalanine: With two chlorine atoms, the lipophilicity is expected to be even greater. A computed XLogP3 value for this compound is 3.8, indicating significant non-polar character[1].

Hypothesis based on Lipophilicity: Based solely on increasing lipophilicity, one would predict that the 2,6-dichloro derivative would be more soluble than the 4-mono-chloro derivative in non-polar organic solvents like hexanes or toluene, and less soluble in polar solvents.

The Critical Role of Crystal Lattice Energy

Solubility is not just about lipophilicity; it's also about how tightly the molecules are packed in their solid, crystalline state. Crystal lattice energy is the energy required to separate one mole of an ionic solid into its gaseous ions[2]. A higher lattice energy means more energy is needed to break the crystal apart, which generally leads to lower solubility[3][4].

The geometry and symmetry of a molecule are critical determinants of its crystal packing efficiency.

  • Boc-D-4-chlorophenylalanine: The para-substitution results in a relatively linear and symmetrical molecule. This symmetry can facilitate efficient packing into a stable crystal lattice, potentially leading to a high lattice energy.

  • Boc-D-2,6-dichlorophenylalanine: The presence of two bulky chlorine atoms flanking the benzyl side chain introduces significant steric hindrance. This can disrupt the planarity and symmetry of the molecule, making it more difficult to pack into a highly ordered and stable crystal lattice. This less efficient packing would likely result in a lower lattice energy compared to its mono-chloro counterpart.

Hypothesis based on Crystal Lattice Energy: Due to less efficient crystal packing, the 2,6-dichloro derivative is predicted to have a lower lattice energy. This would suggest it could be more soluble than the 4-chloro derivative, especially in solvents that can effectively solvate the molecule, as less energy is required to break the crystal apart.

The Overall Prediction: We are presented with a classic scientific trade-off. The increased lipophilicity of the 2,6-dichloro analog favors solubility in non-polar solvents, while its likely lower crystal lattice energy could enhance its solubility more broadly, even in moderately polar solvents, compared to the potentially high-lattice-energy 4-chloro analog. The experimental data is therefore crucial to determine which of these competing factors dominates in a given solvent system.

G cluster_mono Boc-D-4-chlorophenylalanine cluster_di Boc-D-2,6-dichlorophenylalanine cluster_lipo Lipophilicity (logP) Mono_Structure Symmetrical Structure Mono_Packing Efficient Crystal Packing Mono_Structure->Mono_Packing Mono_LE Higher Lattice Energy Mono_Packing->Mono_LE Mono_Sol Potentially Lower Solubility Mono_LE->Mono_Sol Lipo_Mono Increased Lipophilicity Di_Structure Asymmetrical/Sterically Hindered Di_Packing Inefficient Crystal Packing Di_Structure->Di_Packing Di_LE Lower Lattice Energy Di_Packing->Di_LE Di_Sol Potentially Higher Solubility Di_LE->Di_Sol Lipo_Di Highly Increased Lipophilicity Lipo_Di->Di_Sol Favors solubility in non-polar solvents Lipo_Di->Lipo_Mono

Conceptual diagram of factors influencing solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To definitively compare the solubilities, the "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Materials and Equipment
  • Boc-D-4-chlorophenylalanine (solid)

  • Boc-D-2,6-dichlorophenylalanine (solid)

  • Selected solvents (e.g., Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Analytical balance

  • Scintillation vials or other suitable glass vessels with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid amino acid derivative to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, which confirms that the solution is saturated.[6] A starting point could be ~20 mg of solid in 2 mL of the chosen solvent. Prepare one vial for each compound in each solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 300 RPM) and temperature (e.g., 25 °C).[6] Allow the mixtures to shake for at least 24 to 48 hours to ensure that equilibrium is reached.[6][7] The concentration of the solution should be measured at different time points (e.g., 24h, 48h, 72h) until it reaches a stable plateau.[6]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or carefully draw the supernatant using a syringe fitted with a 0.22 µm filter.[7][8] This step is critical to avoid aspirating any solid particles, which would artificially inflate the measured concentration.

  • Quantification:

    • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for each compound in each solvent.

    • Sample Dilution: Accurately dilute a known volume of the saturated supernatant with the appropriate solvent to bring its concentration into the linear range of the standard curve.

    • HPLC Analysis: Analyze the diluted samples and the standard solutions by HPLC-UV. The concentration of the compound in the saturated supernatant is determined by comparing its peak area to the standard curve.

  • Calculation: Calculate the solubility by multiplying the concentration determined from the HPLC analysis by the dilution factor. The results are typically expressed in mg/mL or mol/L.

G start Start prep Step 1: Add excess solid to solvent in vial start->prep equil Step 2: Shake at constant T (24-48 hours) to reach equilibrium prep->equil separate Step 3: Separate supernatant (Centrifuge or Filter 0.22µm) equil->separate quant Step 4: Quantify concentration via HPLC-UV vs. Standard Curve separate->quant calc Step 5: Calculate Solubility (mg/mL or mol/L) quant->calc end End calc->end

Workflow for the Shake-Flask Solubility Assay.

Comparative Solubility Data (Illustrative)

SolventDielectric ConstantBoc-D-4-chlorophenylalanine (Hypothetical Solubility, mg/mL)Boc-D-2,6-dichlorophenylalanine (Hypothetical Solubility, mg/mL)Predicted Dominant Factor
DCM 9.1~45~70 Lower Lattice Energy
Ethyl Acetate 6.0~30~55 Lower Lattice Energy
THF 7.6~60~90 Lower Lattice Energy
Acetonitrile 37.5~40 ~35Lipophilicity (less favorable)
Methanol 32.7~50 ~40Lipophilicity (less favorable)
DMF 36.7~150~200 Lower Lattice Energy & Polarity
DMSO 46.7~180~250 Lower Lattice Energy & Polarity

Analysis of Illustrative Data: In this hypothetical scenario, the lower crystal lattice energy of the 2,6-dichloro derivative is the dominant factor in moderately polar to polar aprotic solvents (DCM, EtOAc, THF, DMF, DMSO), leading to higher solubility despite its increased lipophilicity. In more polar protic solvents like methanol or the highly polar acetonitrile, the increased lipophilicity starts to work against it, making the mono-chloro derivative slightly more soluble.

Practical Recommendations for the Bench Scientist

  • For Peptide Coupling Reactions: In solvents like DMF, which are common for solid-phase peptide synthesis, the higher solubility of the 2,6-dichloro derivative could be advantageous, allowing for more concentrated stock solutions and potentially driving reaction kinetics.

  • For Purification: During crystallization, the choice of solvent system will be critical. The differential solubility between the two analogs could be exploited for purification. For instance, a solvent in which the 4-chloro derivative has low solubility might be an excellent choice for its selective crystallization from a mixture.

  • For Formulation: In drug development, the significantly higher solubility of the 2,6-dichloro analog in common organic solvents could make it easier to work with during initial formulation screening.

Conclusion

The question of whether mono- or di-chlorination affords greater solubility to Boc-D-Phenylalanine is not straightforward and highlights the complex interplay of molecular structure and bulk physical properties. While the increased lipophilicity of the 2,6-dichloro derivative is an important consideration, the steric hindrance imposed by the two chlorine atoms likely disrupts efficient crystal packing, leading to a lower crystal lattice energy. This often translates to enhanced solubility in a range of common organic solvents. This guide provides the theoretical foundation to understand these competing effects and a robust experimental protocol to quantify them, enabling researchers to select the optimal building blocks and conditions for their specific applications in peptide chemistry and drug discovery.

References
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). [Link]

  • Quora. How do you perform the shake flask method to determine solubility?. (2017). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71304146, Boc-2,6-Dichloro-D-Phenylalanine. [Link]

  • Chempedia. Lattice Energy. [Link]

  • Wikipedia. Lattice energy. [Link]

  • BYJU'S. Lattice Energy. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.